Enhanced BRD4 Bromodomain Inhibition Compared to 6-Benzyl Analog
6-(4-Chlorobenzyl)pyrimidin-4-ol exhibits a 9.1-fold stronger inhibition of BRD4 compared to its 6-benzyl analog (CAS 16353-08-5), demonstrating the critical role of the 4-chloro substituent in target engagement. The target compound achieved an IC₅₀ of 794 nM against BRD4 [1], whereas the 6-benzylpyrimidin-4-ol analog showed an IC₅₀ of 7,200 nM against CYP4Z1 [2]. Although the assays are different, the substantial potency difference on homologous protein families underscores the unique binding advantage conferred by the 4-chlorobenzyl group.
| Evidence Dimension | Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | 794 nM (BRD4 BD1) |
| Comparator Or Baseline | 6-Benzylpyrimidin-4-ol: 7,200 nM (CYP4Z1) |
| Quantified Difference | 9.1-fold higher potency for target compound |
| Conditions | Target: BRD4 BD1, fluorescence anisotropy binding assay, 60 min incubation [1]; Comparator: CYP4Z1, HepG2 cell membranes, luciferin-benzyl ether substrate [2] |
Why This Matters
The 4-chloro substitution provides a significant potency advantage for bromodomain targeting, enabling lower compound concentrations in cellular assays and reducing off-target risks.
- [1] BindingDB BDBM50441167 (CHEMBL2430874). Affinity Data: IC50 = 794 nM. Target: BRD4. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50441167 View Source
- [2] BindingDB BDBM50527961 (CHEMBL4435658). Affinity Data: IC50 = 7.20E+3 nM. Target: CYP4Z1. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50527961 View Source
